N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
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Overview
Description
“N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide” is a complex organic compound. It contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon, and a prop-2-enamide group, which is a type of acrylamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydronaphthalene group would likely contribute significant aromatic character to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. Acrylamides, for example, can participate in a variety of reactions, including polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Scientific Research Applications
Catalytic Enantioselective Processes
A study by Arribas et al. (2013) delves into the enantioselective catalytic hydrogenation of N-(3,4-dihydronaphthalen-2-yl) amides using rhodium catalysts with phosphine-phosphite ligands. This process yields high enantioselectivity in the hydrogenation of several substrates, showcasing the compound's potential in synthetic chemistry for producing enantiomerically pure compounds (Arribas, Rubio, Kleman, & Pizzano, 2013).
Sigma Receptor Binding and Activity
Berardi et al. (2005) explored the binding affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives at sigma(1) and sigma(2) receptors. This research illuminates the compound's utility in neuropharmacology, particularly in the development of tools for PET experiments and the study of antiproliferative activity in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
5-HT7 Receptor Agents
Leopoldo et al. (2007) conducted a structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, focusing on their affinity and activity at the 5-HT7 receptor. This research is crucial for understanding the pharmacological profile of these compounds and their potential therapeutic applications (Leopoldo, Lacivita, Contino, Colabufo, Berardi, & Perrone, 2007).
Positron Emission Tomography Radiotracers
A study by Abate et al. (2011) highlights the design of novel analogues of PB28 with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of structural modifications to enhance the pharmacological profile of these compounds for diagnostic applications in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Anti-inflammatory and Immunomodulatory Effects
Gurkan et al. (2011) investigated the effects of novel tetrahydronaphthalene derivatives on proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Their findings point to the potential of these compounds in modulating inflammatory responses, suggesting applications in the development of anti-inflammatory drugs (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide interacts with its targets . .
Safety and Hazards
Properties
IUPAC Name |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWQUHOEMWOBV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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